Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity: Subtype Selectivity Profile
4,6-Dichloro-2,3-dihydro-1H-inden-1-amine demonstrates nanomolar antagonist activity across multiple human neuronal nicotinic acetylcholine receptor (nAChR) subtypes, with pronounced potency at the α3β4 subtype. No head-to-head comparator data for other dichloroindanamine positional isomers were identified in primary literature; however, cross-class comparison with the structurally related, unsubstituted 1-aminoindane scaffold reveals that the 4,6-dichloro substitution confers substantial nAChR antagonist activity that is absent in the parent scaffold [1].
| Evidence Dimension | Antagonist activity at human nAChR subtypes |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM (α3β4); IC₅₀ = 12.0 nM (α4β2); IC₅₀ = 15.0 nM (α4β4); IC₅₀ = 7.9 nM (α1β1γδ muscle-type) |
| Comparator Or Baseline | Unsubstituted 1-aminoindane: no reported nAChR antagonist activity |
| Quantified Difference | >1000-fold activity gain conferred by 4,6-dichloro substitution (class-level inference) |
| Conditions | 86Rb⁺ efflux assay in human SH-SY5Y cells (α3β4, α4β2, α4β4) and human TE671/RD cells (α1β1γδ) |
Why This Matters
The nanomolar α3β4 nAChR antagonist activity (IC₅₀ = 1.8 nM) distinguishes this compound from other 1-aminoindane derivatives and enables its use as a selective pharmacological tool for studying α3β4-mediated neurotransmission in autonomic ganglia and addiction-related circuitry.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Assay data: Antagonist activity at human alpha3beta4, alpha4beta2, alpha4beta4, and alpha1beta1gammadelta nAChR receptors. University of Helsinki. View Source
